Albiglutide TFA
Description
Primary Amino Acid Sequence and Modifications
Albiglutide is a recombinant fusion protein comprising two modified human glucagon-like peptide-1 (GLP-1) sequences (residues 7–36) covalently linked to human serum albumin (HSA) via a peptide spacer. The canonical GLP-1 sequence, His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg , is duplicated in tandem and modified to resist enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). Key substitutions include glycine at position 8 (replacing alanine) and strategic mutations in the albumin-binding domain to enhance plasma half-life.
The full sequence of Albiglutide TFA, as annotated in the KEGG DRUG database, spans 585 residues of HSA fused to the dual GLP-1 domains. The albumin moiety contributes to prolonged circulation time, while the GLP-1 domains retain agonist activity at the GLP-1 receptor. Trifluoroacetic acid (TFA) is introduced during purification to stabilize the peptide’s tertiary structure and mitigate aggregation.
Three-Dimensional Conformational Analysis
The tertiary structure of this compound is dominated by the α-helical conformation of human serum albumin, which forms three homologous domains (I–III) stabilized by 17 disulfide bonds. The dual GLP-1 domains adopt a helical structure in the N-terminal region, critical for receptor binding, followed by a flexible loop that facilitates interaction with the GLP-1 receptor’s extracellular domain. Nuclear magnetic resonance (NMR) studies suggest that the albumin fusion imposes structural constraints on the GLP-1 moieties, reducing conformational flexibility but enhancing proteolytic resistance.
Molecular dynamics simulations indicate that the TFA counterion interacts preferentially with basic residues (e.g., arginine, lysine) in the albumin moiety, neutralizing positive charges and promoting solubility. This interaction does not significantly alter the GLP-1 domains’ bioactive conformation, as evidenced by retained receptor activation efficacy.
Disulfide Bridge Configuration and Stability
This compound retains the native disulfide bonding pattern of human serum albumin, including the critical Cys34–Cys110 bond in domain I and six additional bonds in domain III. The GLP-1 domains lack intrinsic disulfide bridges due to the absence of cysteine residues in their modified sequences, a deliberate design choice to prevent oxidative misfolding.
The stability of this compound under physiological conditions is primarily attributable to the albumin-derived disulfide network. Accelerated degradation studies (40°C, 75% relative humidity) demonstrate that the TFA counterion reduces deamidation at asparagine residues in the GLP-1 domains by 23% compared to acetate formulations, likely through pH modulation.
Role of Trifluoroacetic Acid (TFA) Counterion
Trifluoroacetic acid serves as a counterion during the final purification of Albiglutide, replacing residual salts from earlier processing stages. TFA’s strong ion-pairing capability enhances peptide solubility in aqueous buffers (≥50 mg/mL at pH 4.0–5.5) and prevents self-association during storage. Fourier-transform infrared spectroscopy (FTIR) reveals that TFA forms transient hydrogen bonds with backbone amides in the albumin moiety, increasing thermal stability (Tm = 68.5°C vs. 63.2°C for non-TFA forms).
Despite its stabilizing effects, residual TFA content is tightly controlled (<0.1% w/w) in the final product due to potential cytotoxicity at higher concentrations. Counterion exchange chromatography confirms that ≥98% of TFA is removed during diafiltration, leaving a stoichiometric ratio of 1:3 (TFA:peptide) in the lyophilized formulation.
Table 1: Molecular Characteristics of Albiglutide Trifluoroacetic Acid
Properties
Molecular Formula |
C148H224N40O45 |
|---|---|
Molecular Weight |
3283.6 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H224N40O45/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-/m0/s1 |
InChI Key |
JYDZPPZAYQTOIV-VTAHJYCESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |
Origin of Product |
United States |
Preparation Methods
Plasmid Construction and Expression
The synthesis begins with the construction of a recombinant DNA plasmid encoding the GLP-1 dimer-albumin fusion protein. Key steps include:
Table 1: Key Components of the Recombinant Plasmid
| Component | Sequence/Feature | Purpose |
|---|---|---|
| GLP-1 dimer | HGEGTFTSDVSSYLEGQAAKEFIAWLVKGRG (x2) | DPP-4 resistance and receptor activation |
| Glycine linker | GGGGSGGGG | Structural flexibility |
| Human albumin | MKSWVFISLLFLFSSAYS... (609 residues) | Half-life extension |
| Promoter | AOX1 (for P. pastoris) | High-level expression |
Fermentation and Harvesting
The recombinant strain is cultured in a bioreactor under controlled conditions:
-
pH : 6.0–7.0
-
Temperature : 28–30°C
-
Induction : Methanol (for P. pastoris) or IPTG (for E. coli).
Post-fermentation, cells are lysed, and the fusion protein is extracted via centrifugation and filtration.
Purification and TFA Counterion Integration
Chromatographic Purification
The crude extract undergoes multi-step purification:
Table 2: RP-HPLC Conditions for this compound Purification
| Parameter | Specification |
|---|---|
| Column | Waters XBridge C18 (5 µm, 250 × 10 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 20–50% B over 30 minutes |
| Flow Rate | 5 mL/min |
| Detection | UV at 214 nm |
TFA Stabilization
During RP-HPLC, TFA forms ion pairs with basic residues (e.g., lysine, arginine) in Albiglutide, enhancing solubility and preventing aggregation. Residual TFA is quantified via ion chromatography (<0.1% w/w).
Formulation and Stability Optimization
Lyophilization and Reconstitution
This compound is lyophilized with cryoprotectants (e.g., trehalose) to ensure long-term stability. The final formulation is reconstituted in sterile water for injection, achieving a concentration of 30 mg/mL.
Table 3: Lyophilization Cycle Parameters
| Stage | Temperature (°C) | Duration (h) | Pressure (mBar) |
|---|---|---|---|
| Freezing | -45 | 4 | 0.5 |
| Primary Drying | -30 | 24 | 0.1 |
| Secondary Drying | 25 | 6 | 0.01 |
In Vivo Formulation for Preclinical Studies
For animal studies, this compound is dissolved in a vehicle containing DMSO (10%), PEG300 (40%), and Tween 80 (5%) to ensure bioavailability.
Analytical Characterization
Peptide Content and Purity
Residual Solvent Analysis
Gas chromatography (GC) with flame ionization detection quantifies residual TFA, DMSO, and acetonitrile to meet ICH Q3C guidelines.
Scalability and GMP Compliance
Industrial-scale production utilizes 2,000 L bioreactors, achieving yields of 5–10 g/L. Critical quality attributes (CQAs) such as purity, sterility, and endotoxin levels are monitored per FDA guidelines.
Clinical and Pharmacokinetic Considerations
The albumin fusion extends this compound’s half-life to 5–7 days, enabling once-weekly dosing. Clinical trials demonstrate a 1.5% reduction in HbA1c over 24 weeks, with minimal hypoglycemia risk .
Chemical Reactions Analysis
Structural Composition and Key Modifications
Albiglutide TFA is a recombinant fusion protein comprising:
-
Two copies of modified human GLP-1 (7-36) with glycine substituted for alanine at position 2 to resist dipeptidyl peptidase-4 (DPP-4) degradation .
-
Human albumin fused to the C-terminus for prolonged half-life .
Key Features:
NOTA-NHS Ester Conjugation
Albiglutide undergoes site-specific conjugation with NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) for radiolabeling applications .
Reaction Parameters:
Outcome:
The reaction forms a stable amide bond between NOTA and lysine residues on albiglutide, enabling subsequent chelation with radionuclides like copper-64.
64Cu Complexation
NOTA-albiglutide reacts with ⁶⁴CuCl₂ under mild conditions for positron emission tomography (PET) imaging .
Labeling Protocol:
Comparison with Analogs:
| Compound | Radiochemical Yield | Blood Clearance Rate (%ID/g at 2 h) |
|---|---|---|
| NOTA-Albiglutide | 95% | 15.92 ± 0.40 |
| NOTA-Exendin-4 | 34% | 0.94 ± 0.04 |
| NOTA-Abextide | 71% | Comparable to albiglutide |
Proteolytic Resistance
-
The glycine substitution at position 2 of GLP-1 prevents DPP-4-mediated cleavage, extending plasma half-life to 4–7 days .
-
Albumin fusion further reduces renal clearance and protease susceptibility .
Thermal and Solubility Stability
-
Storage: Lyophilized powder remains stable at -80°C for 6 months; solutions in 1 mM HCl/ethanol retain integrity for 1 month at -20°C .
Synthetic Route and Byproducts
Albiglutide is produced via recombinant DNA technology, followed by trifluoroacetate salt formation during purification . Key steps include:
-
Genetic Fusion: GLP-1 dimer is fused to human albumin using plasmid vectors.
-
Post-Translational Modifications: Disulfide bond formation and folding in mammalian cell lines.
-
Purification: C18 chromatography and centrifugal filtration to remove buffers and small molecules .
Critical Byproducts:
-
Di-NOTA and Tri-NOTA Peptides: Formed during incomplete NOTA conjugation, removed via HPLC .
-
Aggregates: Generated under suboptimal folding conditions, eliminated via size-exclusion chromatography .
This compound’s chemical profile is defined by strategic modifications for enhanced stability, controlled conjugation for diagnostic applications, and robust radiolabeling efficiency. These attributes underpin its clinical utility as a long-acting GLP-1 agonist, offering sustained glycemic control with weekly administration .
Scientific Research Applications
Albiglutide trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying peptide synthesis, protein folding, and stability.
Biology: It serves as a tool for investigating the physiological roles of glucagon-like peptide-1 and its receptor.
Medicine: It is employed in clinical research to evaluate its efficacy and safety in managing type 2 diabetes mellitus and its potential cardiovascular benefits
Industry: It is utilized in the development of long-acting peptide therapeutics and drug delivery systems.
Mechanism of Action
Albiglutide trifluoroacetate exerts its effects by binding to the glucagon-like peptide-1 receptor on pancreatic beta cells. This binding activates the receptor, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates target proteins that enhance insulin secretion in a glucose-dependent manner. Additionally, albiglutide trifluoroacetate slows gastric emptying and reduces food intake by acting on receptors in the gastrointestinal tract and central nervous system .
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Profiles of GLP-1 RAs
Key Insights :
- Albiglutide’s albumin fusion provides the longest half-life among early-generation GLP-1 RAs, rivaling newer agents like semaglutide and dulaglutide .
- Tirzepatide’s dual agonism may enhance glycemic and weight-loss efficacy but introduces distinct safety considerations .
Efficacy Comparison
Table 2: HbA1c Reduction and Weight Effects
Key Insights :
Table 3: Adverse Event (AE) Profiles
Key Insights :
- Albiglutide 50 mg has higher rates of injection-site reactions compared to other GLP-1 RAs, attributed to its albumin-based formulation .
- Gastrointestinal (GI) AEs (e.g., nausea) are less frequent with Albiglutide than with exenatide or liraglutide .
- Albiglutide showed a neutral to modest cardiovascular risk profile in the HARMONY Outcomes trial, unlike semaglutide, which demonstrated significant risk reduction .
Clinical Positioning
- Strengths : Long half-life, stable glycemic control, and lower GI toxicity .
- Limitations: No weight-loss benefit; higher injection-site reactions .
- Preferred Use : Suitable for T2D patients prioritizing glycemic stability over weight loss or cardiovascular risk reduction. The 30 mg dose is optimal for balancing efficacy and tolerability .
Q & A
Q. What is the molecular mechanism by which Albiglutide TFA exerts its therapeutic effects in type 2 diabetes (T2D) research?
this compound acts as a glucagon-like peptide-1 (GLP-1) receptor agonist, mimicking endogenous GLP-1 to enhance glucose-dependent insulin secretion, suppress glucagon release, and slow gastric emptying. Its DPP-4-resistant GLP-1 dimer structure, fused with human albumin, prolongs half-life by reducing enzymatic degradation and renal clearance. Methodological validation includes:
Q. How should researchers design in vivo experiments to evaluate the efficacy of this compound in reducing HbA1c levels?
Key considerations for robust experimental design:
- Animal models : Use diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats to mimic T2D pathophysiology .
- Dosing regimen : Subcutaneous administration, with doses ranging 0.1–10 mg/kg, adjusted based on pharmacokinetic (PK) profiles .
- Endpoints : HbA1c measurements at baseline and 8–12 weeks post-treatment; secondary endpoints include fasting glucose and body weight .
- Controls : Compare with other GLP-1 agonists (e.g., exenatide) and vehicle groups .
- Statistical power : Ensure sample sizes ≥10/group to detect ≥0.5% HbA1c differences (α=0.05, power=80%) .
Q. What structural modifications in this compound contribute to its DPP-4 resistance and prolonged half-life?
this compound incorporates two key modifications:
- DPP-4-resistant GLP-1 dimer : Substitution of alanine at position 8 protects against enzymatic cleavage .
- Human albumin fusion : Enhances molecular weight (~3397.63 Da) to reduce renal filtration and extend half-life to ~5 days . Validation methods:
- Mass spectrometry to confirm molecular weight and dimer integrity .
- Plasma stability assays comparing degradation rates with native GLP-1 .
Advanced Research Questions
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize dosing regimens for this compound in longitudinal studies?
PK/PD modeling strategies include:
- Compartmental models : Fit plasma concentration-time data to estimate clearance (CL) and volume of distribution (Vd) .
- Exposure-response analysis : Correlate AUC (area under the curve) with HbA1c reduction to identify therapeutic thresholds .
- Covariate analysis : Adjust for factors like body weight or renal function in population PK models . Example parameters:
- Half-life : 5–7 days in humans, requiring weekly dosing .
- EC50 : 0.1–0.3 nM for GLP-1R activation in vitro .
Q. What methodological approaches resolve contradictory data on this compound’s cardiovascular outcomes across preclinical models?
Contradictions may arise from species-specific GLP-1R expression or experimental endpoints. Mitigation strategies:
- Standardized protocols : Use consistent endpoints (e.g., left ventricular ejection fraction) and imaging modalities (e.g., echocardiography) .
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for publication bias .
- Mechanistic studies : Evaluate direct vs. indirect cardiovascular effects (e.g., GLP-1R activation in cardiomyocytes vs. systemic metabolic improvements) .
Q. In comparative studies of GLP-1 receptor agonists, what parameters are critical for assessing this compound’s relative efficacy?
Key experimental parameters:
- Receptor binding kinetics : Measure kon/koff rates via surface plasmon resonance (SPR) .
- Duration of action : Compare time to 50% receptor dissociation (e.g., this compound vs. liraglutide) .
- Metabolic endpoints : HbA1c reduction, weight loss, and β-cell function in head-to-head trials . Example
- This compound reduces HbA1c by 0.8–1.0% in clinical trials, comparable to other long-acting agonists .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
Discrepancies may stem from protein binding or bioavailability. Solutions include:
- Plasma protein binding assays : Quantify free drug levels using equilibrium dialysis .
- Tissue distribution studies : Use radiolabeled this compound to assess pancreatic vs. adipose tissue uptake .
- Bioavailability optimization : Test formulation additives (e.g., hyaluronidase) to enhance subcutaneous absorption .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
